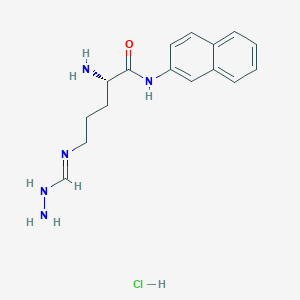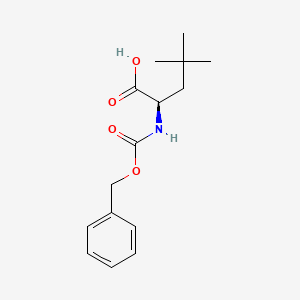
Z-D-Ala(tBu)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-D-Ala(tBu)-OH: N-[(benzyloxy)carbonyl]-D-alanine tert-butyl ester , is a derivative of the amino acid D-alanine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of D-alanine is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This forms the N-[(benzyloxy)carbonyl]-D-alanine.
Esterification: The carboxyl group of the protected D-alanine is then esterified by reacting it with tert-butyl alcohol in the presence of a strong acid like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of Z-D-Ala(tBu)-OH typically involves large-scale synthesis using automated peptide synthesizers. The process is similar to the laboratory synthesis but scaled up to produce larger quantities efficiently.
化学反应分析
Types of Reactions:
Hydrolysis: Z-D-Ala(tBu)-OH can undergo hydrolysis to remove the tert-butyl ester group, yielding N-[(benzyloxy)carbonyl]-D-alanine.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed by hydrogenation in the presence of a palladium catalyst, yielding D-alanine.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Deprotection: Hydrogen gas and a palladium on carbon (Pd/C) catalyst are commonly used for the removal of the Cbz group.
Major Products:
Hydrolysis: N-[(benzyloxy)carbonyl]-D-alanine.
Deprotection: D-alanine.
科学研究应用
Chemistry:
Peptide Synthesis: Z-D-Ala(tBu)-OH is widely used in the synthesis of peptides, where it serves as a protected form of D-alanine, preventing unwanted side reactions.
Biology:
Enzyme Studies: It is used in studies involving enzymes that interact with D-alanine, such as D-alanine racemase.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs, where the protection of functional groups is crucial for the synthesis of complex molecules.
Industry:
Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including the development of new materials and catalysts.
作用机制
Mechanism:
Protection: The benzyloxycarbonyl (Cbz) group protects the amino group of D-alanine, preventing it from reacting during peptide synthesis.
Esterification: The tert-butyl ester group protects the carboxyl group, allowing for selective reactions at other sites.
Molecular Targets and Pathways:
Enzyme Interaction: Z-D-Ala(tBu)-OH can interact with enzymes that recognize D-alanine, serving as a substrate or inhibitor in biochemical studies.
相似化合物的比较
N-[(benzyloxy)carbonyl]-L-alanine tert-butyl ester: Similar in structure but contains L-alanine instead of D-alanine.
N-[(benzyloxy)carbonyl]-D-alanine methyl ester: Similar but with a methyl ester group instead of a tert-butyl ester group.
Uniqueness:
Stereochemistry: The D-alanine configuration makes Z-D-Ala(tBu)-OH unique compared to its L-alanine counterpart.
Protective Groups: The combination of Cbz and tert-butyl ester groups provides dual protection, making it highly useful in peptide synthesis.
属性
IUPAC Name |
(2R)-4,4-dimethyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)9-12(13(17)18)16-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVUWUDYYMENSJ-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

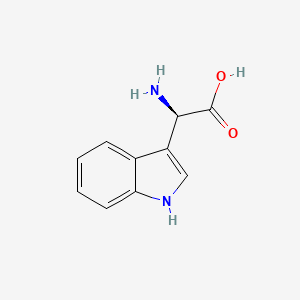
![3-[(E)-2-nitroprop-1-enyl]thiophene](/img/structure/B8073915.png)
![Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate](/img/structure/B8073916.png)
![(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B8073921.png)

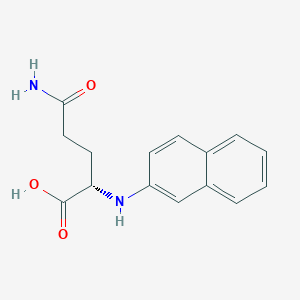
![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid](/img/structure/B8073939.png)

![L-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B8073965.png)
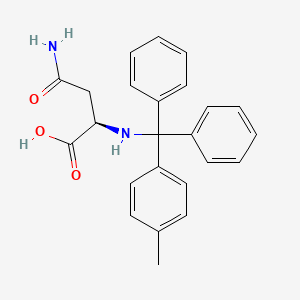

![D-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-](/img/structure/B8073990.png)
